1-((((9H-芴-9-基)甲氧基)羰基)氨基)-2,3-二氢-1H-茚满-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

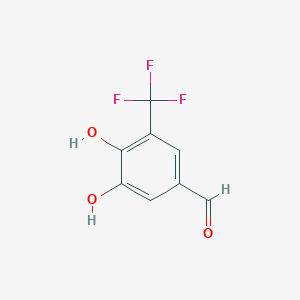

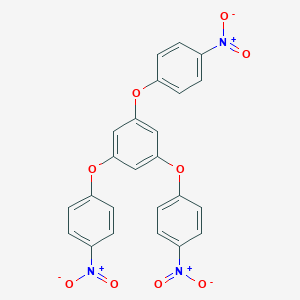

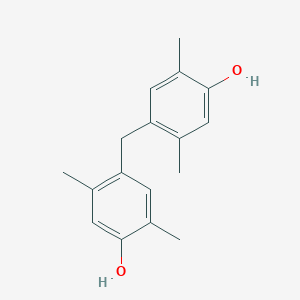

The compound belongs to a class of N-(fluorenyl-9-methoxycarbonyl) amino acids, known for their broad spectrum of antiinflammatory activity. This class of compounds has been studied for their potential therapeutic applications in inflammatory diseases due to their ability to inhibit T-lymphocyte activation and leukocyte infiltration, which are responsible for inflammatory reactions (Weitzberg et al., 1991).

Synthesis Analysis

The synthesis of related compounds involves solid-phase synthesis techniques using 9-fluorenylmethoxycarbonyl (Fmoc) amino acids as starting materials. The methodology has been enhanced over time with various solid supports, linkages, side chain protecting groups, and an increased understanding of solvation conditions, contributing to the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).

Molecular Structure Analysis

The molecular structure of closely related compounds, such as 9H-fluoren-9-one derivatives, has been determined using X-ray diffractometric data, revealing planar molecular structures with mutual inclinations between benzene rings. This planarity is significant for the compound's interactions and reactivity (Johnson & Jones, 1986).

Chemical Reactions and Properties

Chemical reactions involving fluorenylmethoxycarbonyl-protected amino acids typically include the formation of Schiff bases, decarboxylative arylation, and photocatalytic reactions for the synthesis of benzylic amines and ethers from α-amino acids or α-oxy carboxylic acids (Chen, Lu, & Wang, 2019).

Physical Properties Analysis

The physical properties of related fluorenylmethoxycarbonyl amino acids and their derivatives have been studied, emphasizing the preferred conformations and modes of self-association. These studies reveal complex schemes of intermolecular hydrogen bonding in the solid state, contributing to the compound's stability and reactivity (Valle, Bonora, & Toniolo, 1984).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's structure, particularly the presence of the fluorenylmethoxycarbonyl group. This group facilitates various chemical reactions, including the synthesis of oligomers and Schiff bases, highlighting the compound's versatility in synthetic applications (Gregar & Gervay-Hague, 2004).

科学研究应用

生物化学和医药应用

生物催化剂抑制和植物生长促进: 羧酸,如所提到的羧酸,因其在生物催化剂抑制和对微生物生长的影响而被探索。这一探索包括了解它们对工程微生物(如大肠杆菌和酿酒酵母)的影响,这些微生物对于生物可再生化学品的酵母生产至关重要。研究还深入探讨了这些酸如何通过与具有 ACC 脱氨酶的细菌相互作用来促进植物生长和降低对胁迫的敏感性,为农业生物技术进步提供了重要途径 (Jarboe 等人,2013).

药物合成和生物等排体: 羧酸的结构多功能性(包括所讨论的化合物)使它们在各种药物和生物等排体的合成中至关重要。生物等排体是某些原子或基团被其他原子或基团取代且具有类似生物效应的化合物。这种取代可以增强药物的特性,例如提高生物利用度或降低毒性,这使得这些酸在药物化学中非常有价值 (Horgan & O’ Sullivan,2021).

有机和超分子化学

合成应用: 羧酸在有机合成中至关重要,可用作各种功能化分子的前体。例如,它们在茚满酮的合成中发挥重要作用,茚满酮表现出广泛的生物活性,包括抗病毒、抗炎和抗癌特性。这种多功能性凸显了羧酸在开发新的治疗剂和功能材料中的重要性 (Turek 等人,2017).

功能材料开发: 羧酸还因其在创造新材料中的应用而被探索,特别是在可持续和生物基聚合物的背景下。将生物质转化为有价值的化学品和材料(如羧酸中的呋喃衍生物)代表了开发下一代聚合物和功能材料的关键研究领域,这些材料的环境影响更小 (Chernyshev 等人,2017).

安全和危害

未来方向

属性

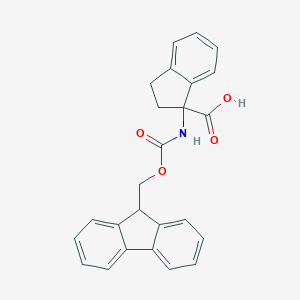

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydroindene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c27-23(28)25(14-13-16-7-1-6-12-22(16)25)26-24(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,26,29)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVSMORCWJVCAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369787 |

Source

|

| Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid | |

CAS RN |

214139-28-3 |

Source

|

| Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)